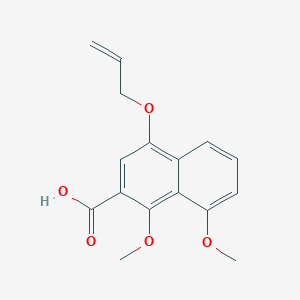
2-Naphthalenecarboxylic acid, 1,8-dimethoxy-4-(2-propenyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 1,8-dimethoxy-4-(2-propenyloxy)- is a complex organic compound with a unique structure that includes a naphthalene ring substituted with carboxylic acid, methoxy, and propenyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 1,8-dimethoxy-4-(2-propenyloxy)- typically involves multiple steps, starting with the functionalization of the naphthalene ring. Common synthetic routes include:
Methoxylation: Introduction of methoxy groups at the 1 and 8 positions of the naphthalene ring.
Carboxylation: Introduction of a carboxylic acid group at the 2 position.
Propenyloxylation: Introduction of a propenyloxy group at the 4 position.
These reactions often require specific catalysts and conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 1,8-dimethoxy-4-(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.
科学研究应用
2-Naphthalenecarboxylic acid, 1,8-dimethoxy-4-(2-propenyloxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 1,8-dimethoxy-4-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the methoxy and propenyloxy groups, making it less versatile in chemical reactions.
1,8-Dimethoxynaphthalene: Lacks the carboxylic acid and propenyloxy groups, limiting its applications in synthesis.
4-(2-Propenyloxy)naphthalene: Lacks the carboxylic acid and methoxy groups, reducing its potential biological activities.
Uniqueness
2-Naphthalenecarboxylic acid, 1,8-dimethoxy-4-(2-propenyloxy)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
591749-81-4 |
|---|---|
分子式 |
C16H16O5 |
分子量 |
288.29 g/mol |
IUPAC 名称 |
1,8-dimethoxy-4-prop-2-enoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C16H16O5/c1-4-8-21-13-9-11(16(17)18)15(20-3)14-10(13)6-5-7-12(14)19-2/h4-7,9H,1,8H2,2-3H3,(H,17,18) |
InChI 键 |
MWCCMTGCYZFTQG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C(C=C(C(=C21)OC)C(=O)O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


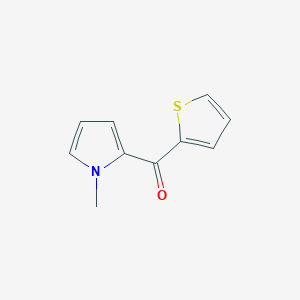

![Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12585075.png)
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine](/img/structure/B12585078.png)

![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12585085.png)
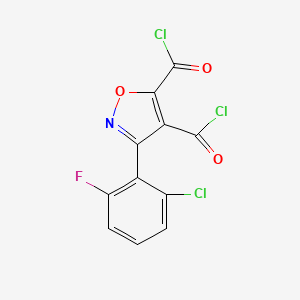
![1-Methyl-4-[(propan-2-ylidene)amino]piperazine-2,3-dione](/img/structure/B12585115.png)

![1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12585126.png)
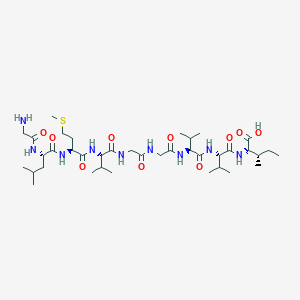

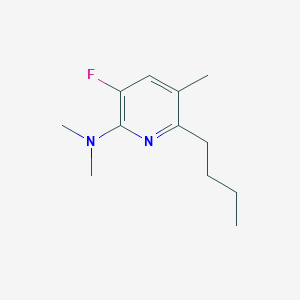
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B12585156.png)
